molecular formula C21H16FN3OS B10756956 Pyridine, 4-(4-(4-fluorophenyl)-2-(5-((R)-methylsulfinyl)phenyl)-1H-imidazol-4-yl)- CAS No. 652162-77-1

Pyridine, 4-(4-(4-fluorophenyl)-2-(5-((R)-methylsulfinyl)phenyl)-1H-imidazol-4-yl)-

Cat. No.: B10756956
CAS No.: 652162-77-1
M. Wt: 377.4 g/mol
InChI Key: CDMGBJANTYXAIV-HHHXNRCGSA-N
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Description

The compound 4-(5-(4-fluorophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-4-yl)pyridine (CAS: 152121-47-6) is a pyridinylimidazole derivative with a molecular formula of C₂₁H₁₆FN₃OS and a molecular weight of 377.43 g/mol . Its structure features:

  • A pyridine ring at position 4 of the imidazole core.
  • A 4-fluorophenyl group at position 5 of the imidazole.
  • A (R)-methylsulfinylphenyl group at position 2 of the imidazole, which introduces chirality and modulates electronic properties .

This compound is synthesized via multi-step protocols involving substitution reactions to introduce the sulfinyl group and optimize side-chain variations . It is stored at -20°C due to its sensitivity to oxidation and degradation .

Properties

CAS No.

652162-77-1

Molecular Formula

C21H16FN3OS

Molecular Weight

377.4 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)-2-[4-[(R)-methylsulfinyl]phenyl]-1H-imidazol-5-yl]pyridine

InChI

InChI=1S/C21H16FN3OS/c1-27(26)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25)/t27-/m1/s1

InChI Key

CDMGBJANTYXAIV-HHHXNRCGSA-N

Isomeric SMILES

C[S@@](=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Imidazole Core Synthesis via Hantzsch-Type Cyclization

The foundational step in synthesizing this compound involves constructing the imidazole ring. A modified Hantzsch dihydroimidazole synthesis is frequently employed, utilizing α-halo ketones and formamidine acetate under nucleophilic substitution and cyclization conditions . For instance, α-brominated methyl phenyl ketone reacts with formamidine acetate in ethylene glycol at 50–60°C to form a nucleophilic substitution intermediate. Subsequent cyclization with salt of wormwood (potassium carbonate) at 30–35°C yields the 4-phenylimidazole scaffold . This method achieves a 46.11% yield after recrystallization with chloroform/sherwood oil, as demonstrated in a patented protocol .

The regioselectivity of imidazole substitution is influenced by steric and electronic factors. X-ray crystallography confirms that the 4-fluorophenyl and pyridine groups adopt dihedral angles of 36.60° and 28.2°, respectively, stabilizing the crystal lattice via N–H⋯N hydrogen bonds . Optimizing the molar ratio of α-brominated ketone to formamidine acetate (1:1.8–2.2) and solvent mass ratios (ethylene glycol:ketone = 4–5:1) is critical for maximizing yield .

Sulfoxide Formation via Stereoselective Oxidation

The (R)-methylsulfinyl group is introduced through enantioselective oxidation of a methylthio precursor. In a representative procedure, N-(4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)acetamide is treated with sodium periodate in a THF/acetone/water mixture at 60°C for 12 hours . This yields a racemic sulfoxide, which is resolved via preparative HPLC on a chiral column (Chiralpak AD-H) to isolate the (R)-enantiomer . The absolute configuration is confirmed by X-ray diffraction, which shows the sulfoxide oxygen adopts an (R) configuration with a Cahn-Ingold-Prelog priority order .

Key reaction parameters:

ParameterOptimal ValueImpact on Yield/Enantioselectivity
OxidantNaIO₄ (1.8 eq)Completes conversion in 12 hours
Solvent RatioTHF:acetone:H₂O (1:1.5:1.5)Enhances solubility of intermediates
Temperature60°CMinimizes overoxidation to sulfone
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)Enantiomeric excess >99%

One-Pot Tandem Synthesis for Scalability

Recent advancements utilize one-pot tandem reactions to streamline synthesis. A patented method combines imidazole cyclization and sulfoxide oxidation in a single reactor . After cyclization, the reaction mixture is cooled to 30°C, and vanadium-catalyzed asymmetric oxidation is performed using cumene hydroperoxide as the oxidant. This approach achieves an 85% yield with 98% enantiomeric excess, reducing purification steps .

Critical considerations for one-pot synthesis:

  • Sequential temperature control (30°C for cyclization → 60°C for oxidation).

  • Use of ethylene glycol as a dual solvent and stabilizer for intermediates .

  • In situ removal of water via azeotropic distillation to drive oxidation .

Crystallographic and Spectroscopic Validation

Final compounds are characterized by X-ray crystallography , ¹H/¹³C NMR , and HRMS . For example, the crystal structure of the (R)-sulfoxide derivative (CCDC 152121) confirms a monoclinic space group P21P2_1 with unit cell parameters a=9.742A˚,b=12.345A˚,c=14.678A˚a = 9.742 \, \text{Å}, b = 12.345 \, \text{Å}, c = 14.678 \, \text{Å} . Hydrogen bonding between the imidazole N–H and pyridine nitrogen (1.94 Å) stabilizes the supramolecular architecture .

¹H NMR (400 MHz, DMSO-d6d_6):

  • δ 8.72 (s, 1H, imidazole-H)

  • δ 8.15–7.89 (m, 4H, pyridine/fluorophenyl-H)

  • δ 2.78 (s, 3H, SOCH₃) .

Industrial-Scale Purification Techniques

Large-scale production employs vacuum distillation and recrystallization for purification. After oxidation, ethylene glycol is removed via vacuum distillation (15–20 mmHg, ≤150°C), followed by extraction with ethyl acetate/water . The crude product is recrystallized from chloroform/sherwood oil (1:1), yielding 99.2% pure compound . Activated carbon treatment (4% w/w) removes colored impurities prior to crystallization .

Scientific Research Applications

Anticancer Activity

Research has identified this compound as a potential anticancer agent. Studies indicate that it inhibits cell survival and growth in various cancer cell lines by inducing cell cycle arrest and blocking angiogenesis. For instance, analogues of this compound demonstrated significant cytotoxic effects against breast cancer cells, suggesting its utility in developing new cancer therapies .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several pathogens. Its ability to disrupt bacterial cell membranes may lead to the development of new antibiotics, particularly against resistant strains .

Neurological Applications

Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The interaction with specific neurotransmitter systems could lead to advancements in therapies for conditions such as Alzheimer's disease .

Synthetic Pathways

The synthesis of Pyridine, 4-(4-(4-fluorophenyl)-2-(5-((R)-methylsulfinyl)phenyl)-1H-imidazol-4-yl)- involves several steps that optimize yield and purity:

  • Step 1: Formation of the imidazole ring using appropriate precursors.
  • Step 2: Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Step 3: Sulfinylation to incorporate the methylsulfinyl group, enhancing biological activity.

This multi-step synthetic approach allows for the fine-tuning of the compound's properties to enhance its efficacy as a drug candidate .

Case Study: Cancer Inhibition

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. Results indicated that it significantly reduced tumor growth in xenograft models, supporting its potential as a lead compound for further development .

Case Study: Antimicrobial Testing

In a recent antimicrobial study, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial viability, indicating its potential use as an antibiotic agent .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits cell growth; induces apoptosis
Antimicrobial PropertiesEffective against resistant bacterial strains
Neurological ApplicationsPotential neuroprotective effects
Synthetic PathwaysMulti-step synthesis optimizing yield

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is highlighted through comparisons with analogues (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Imidazole Positions) Key Functional Differences Biological Activity/Applications References
Target Compound 2: (R)-methylsulfinylphenyl; 5: 4-fluorophenyl Chiral sulfinyl group enhances metabolic stability Potential kinase inhibitor (e.g., CK1δ, p38 MAPK)
SB203580 2: methylsulfonylphenyl; 5: 4-fluorophenyl Sulfonyl group increases polarity and p38α MAPK selectivity p38 MAPK inhibitor (IC₅₀: ~50 nM)
PD169316 2: 4-nitrophenyl; 5: 4-fluorophenyl Nitro group enhances electron-withdrawing effects Selective JNK inhibitor
ML3403 (precursor) 2: methylthiophenyl; 5: 4-fluorophenyl Thioether group prone to oxidation to sulfoxide p38α MAPK inhibitor (oxidized in vivo)
4-{4-(4-FP)-2-[4-(MeSO)Ph]-1H-imidazol-5-yl}pyridine 2: methylsulfinylphenyl; 5: 4-fluorophenyl Isostructural but uncharacterized Anti-inflammatory activity (no IC₅₀ data)

Key Observations:

Sulfur Oxidation State :

  • The (R)-methylsulfinyl group in the target compound confers chirality and improved metabolic stability compared to the thioether (methylthio ) in ML3403, which oxidizes rapidly to sulfoxide in vivo .
  • In contrast, SB203580 (methylsulfonyl) lacks chirality but exhibits higher polarity, enhancing its selectivity for p38α MAPK .

Substituent Effects on Kinase Selectivity :

  • The 4-nitrophenyl group in PD169316 shifts selectivity toward JNK inhibition, while sulfonyl/sulfinyl groups favor p38 MAPK or CK1δ .
  • The target compound’s pyridine ring at position 4 may enhance binding to ATP pockets in kinases, similar to SB203580 .

Synthetic Flexibility :

  • The target compound’s synthesis allows substitution at the pyridine 2-position (e.g., amines, halides), enabling optimization of pharmacokinetic properties .

Biological Activity

Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Pyridine, 4-(4-(4-fluorophenyl)-2-(5-((R)-methylsulfinyl)phenyl)-1H-imidazol-4-yl)- , is a complex molecule that combines multiple pharmacophores, potentially leading to unique therapeutic properties. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula : C19H17F N4O2S
  • Molecular Weight : Approximately 372.43 g/mol

This compound features a pyridine ring fused with an imidazole moiety, along with a fluorophenyl group and a methylsulfinyl substituent, which are crucial for its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting cellular proliferation and inducing apoptosis .
  • Kinase Inhibition :
    • The imidazole ring is known for its role in kinase inhibition. Pyridine derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression, such as FGFR (Fibroblast Growth Factor Receptor) pathways .
  • Antimicrobial Properties :
    • Compounds containing pyridine and imidazole rings have demonstrated antimicrobial activities against a range of pathogens. The presence of the methylsulfinyl group may enhance these effects by altering membrane permeability or inhibiting essential metabolic pathways .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of related imidazole derivatives on breast cancer cell lines (4T1). The results indicated that compounds similar to our target showed IC50 values in the nanomolar range, significantly reducing cell viability and promoting apoptosis.

CompoundIC50 (nM)Cell LineMechanism
4h74T1FGFR inhibition
5b9MCF-7Apoptosis induction

Case Study 2: Kinase Inhibition

Research focusing on imidazo[4,5-b]pyridines highlighted their ability to inhibit PAK4 kinase, which is implicated in cancer cell motility and proliferation. The docking studies revealed strong binding affinity between the compound's structure and the kinase active site.

CompoundBinding Energy (kcal/mol)Kinase Target
Imidazo-1-10.5PAK4
Imidazo-2-9.8FGFR

The mechanisms underlying the biological activities of pyridine derivatives can be attributed to several factors:

  • Enzyme Inhibition : The imidazole ring's nitrogen atoms can form hydrogen bonds with enzyme active sites, effectively blocking substrate access.
  • Cellular Uptake : The lipophilicity imparted by the fluorophenyl group facilitates cellular membrane permeation.
  • Reactive Oxygen Species (ROS) Generation : Methylsulfinyl groups can induce oxidative stress in target cells, leading to apoptosis.

Q & A

Q. What are the key synthetic routes for preparing 4-(4-(4-fluorophenyl)-2-(5-((R)-methylsulfinyl)phenyl)-1H-imidazol-4-yl)pyridine, and how is stereochemical purity ensured?

The compound is synthesized via a five-step procedure involving:

  • Condensation of 4-fluorophenyl precursors with methylthio-substituted intermediates.
  • Oxidation of the methylthio group to the (R)-methylsulfinyl moiety using chiral oxidizing agents (e.g., Sharpless conditions).
  • Final coupling with pyridine derivatives under controlled pH and temperature . Stereochemical control is achieved via chiral chromatography or asymmetric oxidation, verified by circular dichroism (CD) spectroscopy and X-ray crystallography .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • X-ray crystallography (using SHELX or SIR97 programs) resolves the imidazole-pyridine core and confirms the (R)-sulfinyl configuration .
  • NMR spectroscopy identifies aromatic protons (δ 7.2–8.5 ppm for pyridine/fluorophenyl groups) and sulfinyl signals (δ 2.8–3.2 ppm) .
  • HPLC-MS ensures >97% purity, with ESI-MS showing [M+H]+ peaks at m/z 413.9 .

Q. What are the primary biological targets of this compound, and how is its inhibitory activity quantified?

The compound is a dual inhibitor of:

  • p38 MAPK (IC50 = 35 nM in kinase assays) .
  • HIF-1α (IC50 = 0.7–2.6 µM in Hep3b and AGS cells) . Activity is measured via ELISA-based kinase assays and luciferase reporter gene assays under hypoxic conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfinyl configuration, fluorophenyl substitution) impact target selectivity and potency?

  • The (R)-sulfinyl group enhances binding to p38 MAPK’s ATP pocket via hydrogen bonding with Met109 .
  • 4-Fluorophenyl substitution improves hydrophobic interactions with kinase domains, while pyridine stabilizes π-π stacking .
  • Replacing the fluorophenyl group with chlorophenyl reduces HIF-1α inhibition by 40%, highlighting the role of fluorine in membrane permeability .

Q. What methodologies resolve contradictions in reported IC50 values across cell lines?

Discrepancies (e.g., IC50 = 0.7 µM in AGS vs. 2.6 µM in Hep3b) arise from:

  • Cell-specific HIF-1α expression levels (higher in Hep3b).
  • Assay conditions (hypoxia duration, serum concentration). Normalization to housekeeping genes (e.g., β-actin) and dose-response curves across multiple replicates mitigate variability .

Q. How is crystallographic data utilized to optimize binding interactions with p38 MAPK?

  • Co-crystallization with p38 MAPK (PDB: 1A9U) reveals critical interactions:
  • Sulfinyl oxygen with Met108.
  • Pyridine nitrogen with Lys53.
    • Docking studies (AutoDock Vina) guide substitutions at the imidazole C2 position to avoid steric clashes with Thr106 .

Q. What challenges arise in formulating this compound for in vivo studies, and how are they addressed?

  • Low aqueous solubility (≤20.7 mg/mL in DMSO) limits bioavailability. Strategies include:
  • Hydrochloride salt formation (improves solubility to 35 mg/mL in PBS) .
  • Nanoparticle encapsulation using PLGA polymers (enhances tumor accumulation in xenograft models) .

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